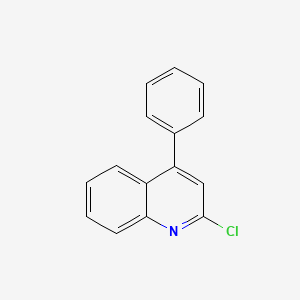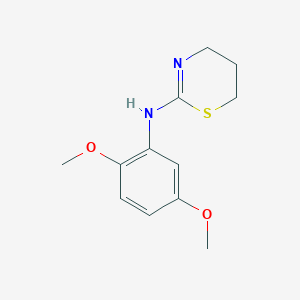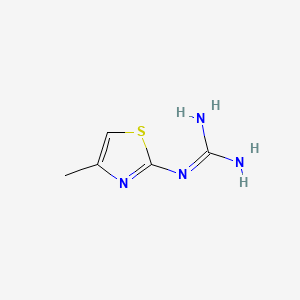
N-(4-甲基-1,3-噻唑-2-基)胍
描述
N-(4-methyl-1,3-thiazol-2-yl)guanidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible applications in developing new drugs for treating infections and other diseases.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
作用机制
Target of Action
The primary targets of N-(4-methyl-1,3-thiazol-2-yl)guanidine are topoisomerase II and cyclooxygenase (COX) . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication, while COX is an enzyme that produces prostaglandins, which are responsible for inflammation and pain.
Mode of Action
N-(4-methyl-1,3-thiazol-2-yl)guanidine interacts with its targets, leading to significant changes. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks , a G2 stop, and ultimately, cell death . When interacting with COX, it shows a free energy of –5.26 kcal/mol, indicating a strong interaction .
Biochemical Pathways
The compound affects the pathways involving topoisomerase II and COX. The interaction with topoisomerase II leads to DNA damage and cell death , while the interaction with COX can lead to reduced production of prostaglandins, resulting in analgesic and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-(4-methyl-1,3-thiazol-2-yl)guanidine’s action include DNA damage, cell death , and reduced inflammation and pain . These effects are likely due to its interaction with topoisomerase II and COX.
Action Environment
The action of N-(4-methyl-1,3-thiazol-2-yl)guanidine can be influenced by various environmental factors. For instance, in vitro studies often use specific environments to induce inflammation or pain, and the compound’s efficacy in these models can vary
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)guanidine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-methyl-1,3-thiazol-2-yl)guanidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
相似化合物的比较
Similar Compounds
- N-(4-chloromethyl-1,3-thiazol-2-yl)guanidine
- N-(4-methoxy-1,3-thiazol-2-yl)guanidine
- N-(4-ethyl-1,3-thiazol-2-yl)guanidine
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)guanidine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUGKCCBPMHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380222 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-01-6 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)
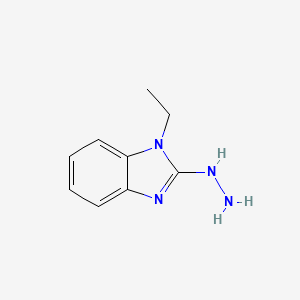

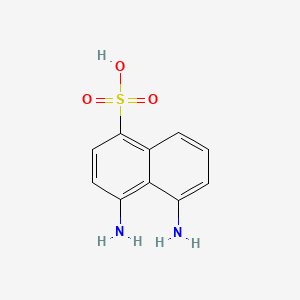
![[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid](/img/structure/B1621211.png)

![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/new.no-structure.jpg)
![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)
